Iodoform-d

Catalog No.
S1914392
CAS No.
2787-27-1
M.F
CHI3
M. Wt
394.738 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodoform-d

CAS Number

2787-27-1

Product Name

Iodoform-d

IUPAC Name

deuterio(triiodo)methane

Molecular Formula

CHI3

Molecular Weight

394.738 g/mol

InChI

InChI=1S/CHI3/c2-1(3)4/h1H/i1D

InChI Key

OKJPEAGHQZHRQV-MICDWDOJSA-N

SMILES

C(I)(I)I

Canonical SMILES

C(I)(I)I

Isomeric SMILES

[2H]C(I)(I)I

Here are some potential applications of Iodoform-d in scientific research:

  • Mechanistic Studies

    Iodoform-d can be a valuable tool in elucidating the mechanisms of reactions involving iodoform. Because the C-D bond is stronger than the C-H bond, the reaction rate of iodoform-d may be slower than iodoform. This kinetic isotope effect can be used to determine if a reaction proceeds through cleavage of a C-H bond [].

  • Solid-State NMR Spectroscopy

    Deuteration can simplify NMR spectra by reducing signal overlap from protons. Iodoform-d can be used in solid-state NMR experiments to study the structure and dynamics of materials containing iodoform [].

  • Pharmaceutical Research

    Iodoform-d may be a useful isotopic tracer in studies of the metabolism and pharmacokinetics of iodoform-containing drugs. By tracking the deuterium atoms, researchers can gain insights into how the drug is absorbed, distributed, metabolized, and excreted [].

Iodoform, chemically known as triiodomethane, has the molecular formula CHI3\text{CHI}_3. It is a pale yellow, crystalline compound characterized by a distinctive antiseptic odor reminiscent of hospitals. Historically, it has been utilized as a disinfectant and antiseptic due to its antimicrobial properties. The compound is volatile and exhibits a sweetish taste, which contributes to its historical use in medicinal applications. Iodoform is produced through the haloform reaction, which involves the reaction of iodine and sodium hydroxide with methyl ketones or secondary alcohols that contain a methyl group in the alpha position .

The primary chemical reaction involving iodoform is the iodoform test, which identifies the presence of methyl ketones or specific secondary alcohols. The mechanism of this reaction can be broken down into several steps:

  • Formation of Enolate Ion: The hydroxide ion abstracts an acidic alpha hydrogen from the methyl ketone or secondary alcohol, forming an enolate ion.
  • Halogenation: The enolate ion then displaces iodide ions from iodine, leading to the substitution of all three hydrogen atoms in the methyl group with iodine atoms, resulting in a triiodomethyl group.
  • Hydrolysis: The intermediate compound undergoes hydrolysis in an alkaline solution, yielding a sodium salt and precipitating iodoform as a pale yellow solid .
C2H5OH+4I2+6NaOHCHI3+HCOONa+5NaI+5H2OC_2H_5OH+4I_2+6NaOH\rightarrow CHI_3+HCOONa+5NaI+5H_2O

Iodoform can be synthesized through several methods:

  • Haloform Reaction: The most common synthesis method involves reacting iodine with sodium hydroxide and a methyl ketone or secondary alcohol. This reaction leads to the formation of iodoform as described previously.
  • Electrolysis: Iodoform can also be produced by electrolyzing aqueous solutions of acetone combined with inorganic iodides and sodium carbonate .
  • Direct Halogenation: In some cases, direct halogenation of methane derivatives can yield iodoform, though this method is less common.

Iodoform has several applications:

  • Antiseptic: Historically used in surgical dressings and topical antiseptics for minor cuts and abrasions.
  • Laboratory Reagent: Employed in organic chemistry for identifying methyl ketones through the iodoform test.
  • Pharmaceuticals: Occasionally used in formulations requiring antiseptic properties .

Studies on iodoform interactions focus primarily on its biological effects and potential toxicity. While it effectively inhibits microbial growth, prolonged exposure can lead to skin irritation or systemic toxicity if absorbed in significant quantities. Research continues into safer alternatives that provide similar antimicrobial efficacy without the associated risks .

Iodoform shares structural similarities with several other compounds that also undergo haloform reactions or exhibit similar properties. Here’s a comparison highlighting its uniqueness:

CompoundChemical FormulaCharacteristicsUnique Aspects
IodoformCHI₃Pale yellow, volatile, antiseptic odorUnique for its specific use in identifying methyl ketones
ChloroformCHCl₃Colorless liquid, sweet smellUsed primarily as a solvent; less effective as an antiseptic
BromoformCHBr₃Colorless liquid, heavier than waterLess commonly used; primarily as a solvent
FluoroformCHF₃Colorless gas at room temperatureUsed mainly in refrigerants; less reactive than iodoform

Iodoform's ability to form a distinct yellow precipitate during the iodoform test sets it apart from these other compounds, making it particularly valuable in organic chemistry for identifying specific functional groups .

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Triiodo(~2~H)methane

Dates

Modify: 2024-04-14

Explore Compound Types